N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
CAS No.: 1798045-74-5
Cat. No.: VC7630000
Molecular Formula: C21H16N4O3S
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798045-74-5 |
|---|---|
| Molecular Formula | C21H16N4O3S |
| Molecular Weight | 404.44 |
| IUPAC Name | N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H16N4O3S/c26-19(24-21-23-16-7-4-10-22-20(27)18(16)29-21)13-8-9-15-14(11-13)17(28-25-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,22,27)(H,23,24,26) |
| Standard InChI Key | FLYDQJIVEGOVAR-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Introduction
Chemical Name:
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide
This compound is a heterocyclic organic molecule characterized by its thiazolo[5,4-c]azepine and benzo[c]isoxazole frameworks. Such structures are commonly explored in medicinal chemistry due to their potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Pathway
The synthesis of this compound likely involves multi-step reactions combining:
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Thiazolo[5,4-c]azepine Formation:
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This step involves cyclization reactions using thioamides or related precursors.
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Benzo[c]isoxazole Derivatization:
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The benzo[c]isoxazole moiety is introduced through cyclization of hydroxamic acids or nitrile oxides with aromatic systems.
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Amide Bond Formation:
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The final step involves coupling the thiazole and benzo[c]isoxazole fragments via an amide bond using reagents like carbodiimides (e.g., DCC or EDC).
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Potential Applications
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Antimicrobial Activity:
Heterocyclic compounds containing thiazole and isoxazole rings are known for their antibacterial and antifungal properties. -
Anticancer Potential:
Isoxazole derivatives have been studied for their ability to inhibit enzymes like kinases or proteases involved in cancer cell proliferation.
Mechanism of Action
While specific data for this compound is unavailable, similar molecules act by:
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Binding to active sites of enzymes.
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Disrupting cellular pathways critical for microbial or cancer cell survival.
Analytical Data
To confirm the structure and purity of the compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm chemical structure (¹H and ¹³C NMR). |
| Mass Spectrometry | Determine molecular weight and fragmentation. |
| IR Spectroscopy | Identify functional groups (amide C=O stretch). |
| X-ray Crystallography | Validate crystal structure (if crystalline). |
Molecular Docking Studies
In silico docking studies on related compounds suggest that such molecules could interact with enzymes like:
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5-lipoxygenase (anti-inflammatory target).
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Kinases implicated in cancer signaling pathways.
Cytotoxicity Data
Although specific cytotoxicity data for this compound is unavailable, structurally similar compounds have shown IC₅₀ values below 100 µM against various cancer cell lines.
Pharmacokinetics
Preliminary studies on analogous molecules indicate:
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Moderate lipophilicity (logP ~3–5).
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Potential for oral bioavailability due to the presence of hydrogen bond donors/acceptors.
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